
1-Amino-5-methoxy-2,3-dimethylpentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-5-methoxy-2,3-dimethylpentan-3-ol is an organic compound with the molecular formula C8H19NO2 It is characterized by the presence of an amino group, a methoxy group, and two methyl groups attached to a pentanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-5-methoxy-2,3-dimethylpentan-3-ol typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor, followed by the introduction of the amino and methoxy groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods may also incorporate environmentally friendly practices to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Amino-5-methoxy-2,3-dimethylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions may convert the compound into simpler alcohols or amines.
Substitution: The amino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, acids, and bases
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce simpler alcohols.
Scientific Research Applications
1-Amino-5-methoxy-2,3-dimethylpentan-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-5-methoxy-2,3-dimethylpentan-3-ol involves its interaction with specific molecular targets and pathways. The amino group may form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-3-ethyl-2,2-dimethylpentan-3-ol
- 2,3-Dimethylpentan-3-ol
- 1-Amino-5-methoxy-2,3-dimethylhexan-3-ol
Uniqueness
1-Amino-5-methoxy-2,3-dimethylpentan-3-ol is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C8H19NO2 |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-amino-5-methoxy-2,3-dimethylpentan-3-ol |
InChI |
InChI=1S/C8H19NO2/c1-7(6-9)8(2,10)4-5-11-3/h7,10H,4-6,9H2,1-3H3 |
InChI Key |
UBGKOLVYRJVMNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C)(CCOC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


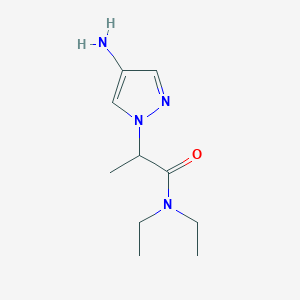
![Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B13633659.png)
![8-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13633662.png)
![2-[(Tert-butoxycarbonyl)amino]-4-(pyrazol-1-yl)butyric acid](/img/structure/B13633669.png)
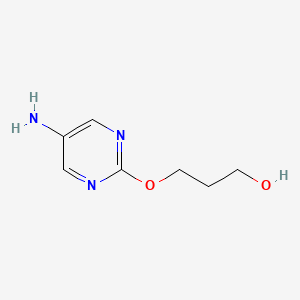
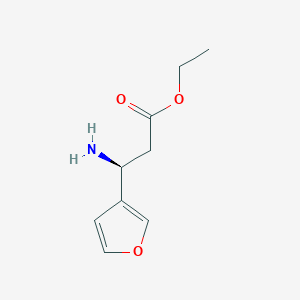
![1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13633695.png)

![2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-3-methylbutanoic acid](/img/structure/B13633708.png)
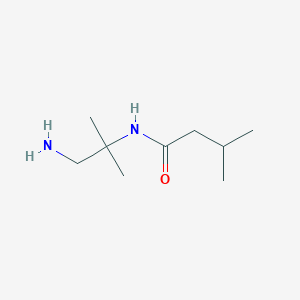
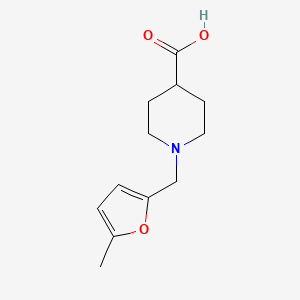
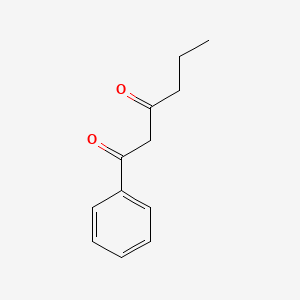
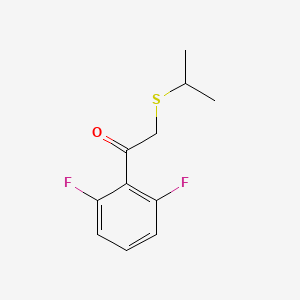
![1-Bicyclo[2.1.0]pentanylmethanamine](/img/structure/B13633740.png)
